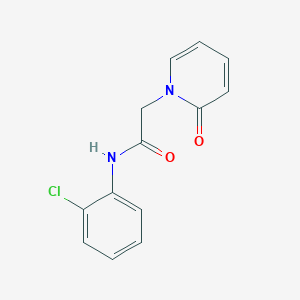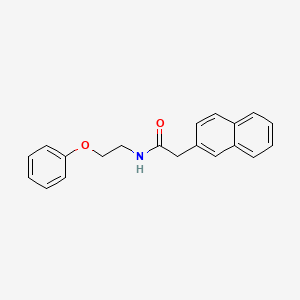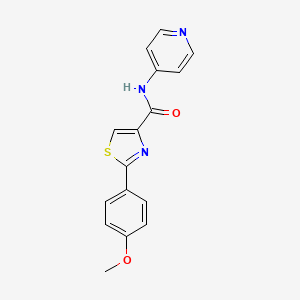
N-(2-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOP is a member of the pyridine-based ligands family and has been extensively studied for its ability to bind with metal ions and form coordination complexes.
Mecanismo De Acción
The mechanism of action of CPOP-based complexes depends on the metal ion present in the complex. In catalysis, CPOP-based complexes act as a ligand to the metal ion, facilitating the reaction by stabilizing the transition state. In materials science, CPOP-based complexes act as a building block to form MOFs with unique structures and properties. In medicinal chemistry, CPOP-based complexes act as a carrier for metal ions that can target cancer cells or act as imaging agents.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPOP-based complexes depend on the metal ion present in the complex and the application. In medicinal chemistry, CPOP-based complexes have been shown to exhibit cytotoxicity towards cancer cells, making them potential candidates for cancer treatment. In imaging, CPOP-based complexes have been used as contrast agents for magnetic resonance imaging (MRI) and fluorescence imaging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CPOP-based complexes is their ability to form stable coordination complexes with metal ions. This makes them ideal for use in various applications, including catalysis, materials science, and medicinal chemistry. However, one of the limitations of CPOP-based complexes is their sensitivity to air and moisture, which can affect their stability and reactivity.
Direcciones Futuras
There are several future directions for the study of CPOP-based complexes. One direction is to explore their potential applications in other fields, such as energy storage and conversion. Another direction is to study their interactions with biomolecules, such as proteins and DNA, for potential applications in drug discovery. Additionally, the development of new synthesis methods for CPOP-based complexes and the improvement of their stability and reactivity are also important future directions.
Métodos De Síntesis
The synthesis of CPOP involves the reaction of 2-chlorobenzoyl chloride with 2-pyridinecarboxylic acid in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form CPOP. The purity of CPOP can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
CPOP has been widely used in scientific research due to its ability to form coordination complexes with metal ions. These complexes have been studied for their potential applications in various fields, including catalysis, materials science, and medicinal chemistry. CPOP-based complexes have been shown to exhibit excellent catalytic activity in various reactions, including Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling. In materials science, CPOP-based complexes have been used to synthesize metal-organic frameworks (MOFs) with unique structures and properties. In medicinal chemistry, CPOP-based complexes have been studied for their potential applications in cancer treatment and imaging.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-10-5-1-2-6-11(10)15-12(17)9-16-8-4-3-7-13(16)18/h1-8H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAHFJAHKDBLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=CC=CC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(2-oxopyridin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B7480971.png)
![[1-(4-Nitrophenyl)-2-oxo-2-phenylethyl] acetate](/img/structure/B7480977.png)
![2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide](/img/structure/B7480979.png)
![Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7480985.png)
![4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7481006.png)








